

Application Notes and Protocols for CKD-702 In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ckd-712

Cat. No.: B1669134

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Disclaimer: No public information is available for a compound designated "**CKD-712**." The following application notes and protocols are provided as a representative example based on the publicly disclosed preclinical data for CKD-702, a bispecific antibody developed by Chong Kun Dang Pharmaceutical. CKD-702 targets both the c-Met and Epidermal Growth Factor Receptor (EGFR) pathways.

Introduction

CKD-702 is a tetravalent IgG1-like bispecific antibody designed to dually target c-Met and EGFR. It is engineered with a single-chain variable fragment (scFv) specific to EGFR genetically fused to the C-terminus of a conventional IgG1 antibody targeting c-Met. This dual-targeting mechanism allows CKD-702 to bind with high affinity to the extracellular domains of both receptors, effectively blocking ligand binding and subsequent signaling. Furthermore, CKD-702 induces the internalization and degradation of both c-Met and EGFR, leading to a comprehensive inhibition of their downstream pathways involved in tumor cell proliferation, survival, and resistance to therapy.[1][2] These application notes provide a summary of in vivo dosages and a detailed protocol for evaluating the anti-tumor efficacy of CKD-702 in preclinical xenograft models.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and their corresponding anti-tumor effects in a patient-derived xenograft (PDX) model of lung adenocarcinoma with activating EGFR mutation and c-Met overexpression.[3]

Compound	Dosage	Animal Model	Tumor Growth Inhibition (%TGI)	Tumor Growth Delay (%TGD)	Reference
CKD-702	10 mg/kg	NOD/SCID mice with lung adenocarcinoma PDX	93.6	118.5	[3]
CKD-702	20 mg/kg	NOD/SCID mice with lung adenocarcinoma PDX	97.5	311.8	[3]

Experimental Protocols

This section outlines a detailed methodology for a typical in vivo efficacy study of CKD-702 in a xenograft mouse model.

Animal Model and Tumor Implantation

- Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks of age.
- Cell Line: A human non-small cell lung cancer (NSCLC) cell line with known c-Met amplification and/or EGFR mutation (e.g., HCC827, NCI-H1975) or patient-derived tumor fragments.
- Tumor Implantation:
 - Harvest cultured tumor cells during their exponential growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 5×10^7 cells/mL.

- Mix the cell suspension 1:1 with Matrigel (Corning) to a final concentration of 2.5×10^7 cells/mL.
- Subcutaneously inject 0.1 mL of the cell-Matrigel suspension into the right flank of each mouse.
- For PDX models, surgically implant a small fragment (approx. 2-3 mm³) of the patient-derived tumor tissue subcutaneously into the flank of NOD/SCID mice.
- Tumor Growth Monitoring:
 - Monitor the animals for tumor growth.
 - Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper two to three times per week.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
 - When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Dosing and Administration

- Test Article: CKD-702, reconstituted in a sterile vehicle solution (e.g., phosphate-buffered saline, pH 7.4).
- Dosage Levels: Based on preclinical data, dosages of 10 mg/kg and 20 mg/kg are recommended for efficacy studies. A vehicle control group should be included.
- Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Dosing Schedule: Administer the treatment twice weekly for a duration of 3-4 weeks.
- Administration Procedure:
 - Weigh each mouse on the day of dosing to calculate the precise volume of CKD-702 to be administered.

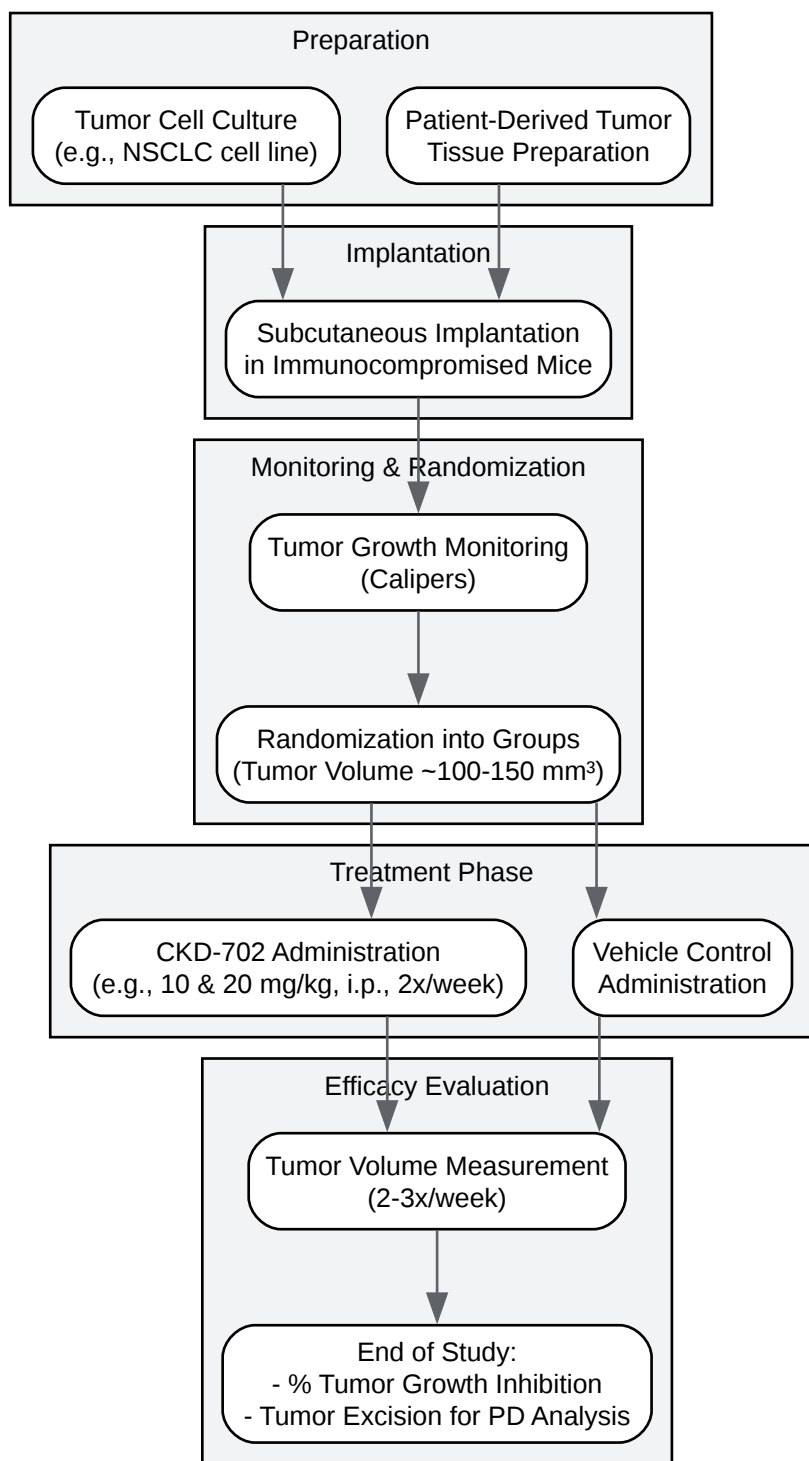
- Administer the calculated volume of CKD-702 or vehicle control solution via the chosen route.
- Monitor the animals for any signs of toxicity or adverse reactions throughout the study.

Efficacy Evaluation

- Primary Endpoint: Tumor growth inhibition.
- Data Analysis:
 - Continue to measure tumor volumes two to three times weekly.
 - At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group using the formula: $\%TGI = [1 - (\text{Mean tumor volume of treated group at end of study} / \text{Mean tumor volume of control group at end of study})] \times 100$.
 - Tumor growth delay (%TGD) can also be calculated by comparing the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
- Optional Endpoints:
 - Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of general health and toxicity.
 - Tumor Tissue Analysis: At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-Met, p-EGFR) or immunohistochemistry to assess target engagement and downstream signaling inhibition.

Visualizations

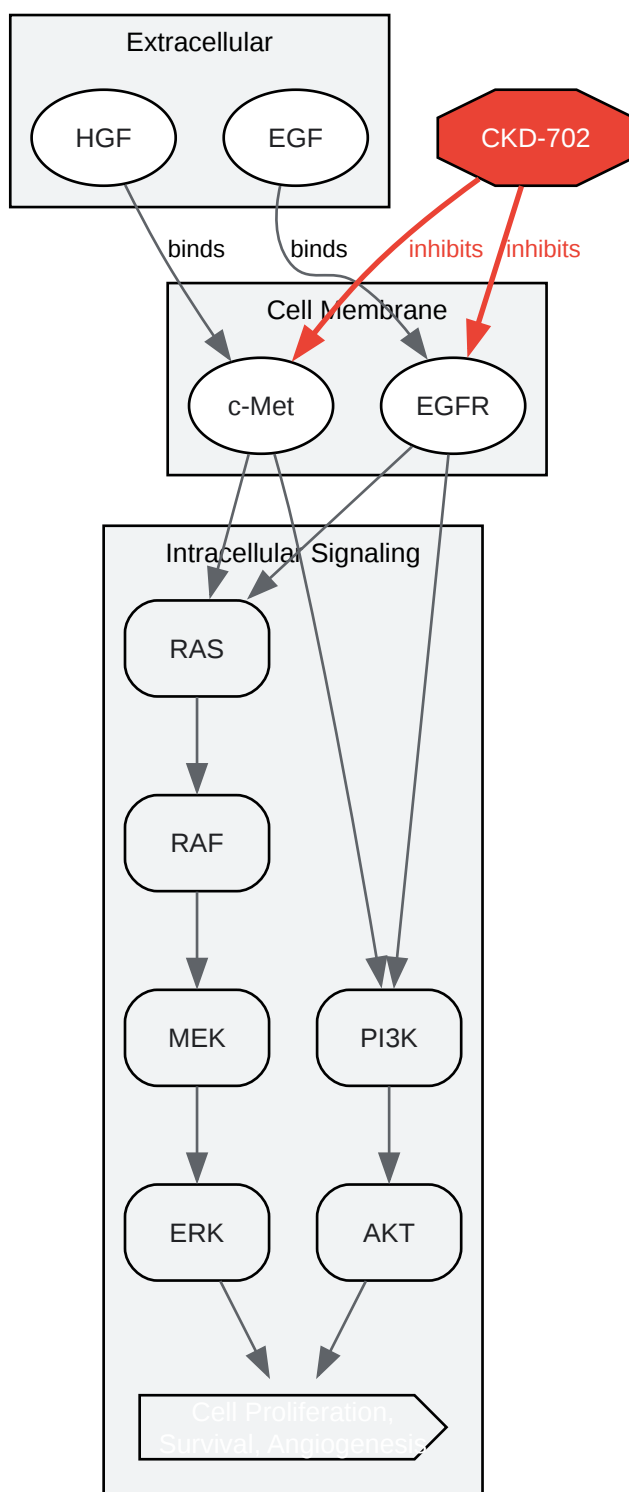
Experimental Workflow



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Caption: Experimental workflow for in vivo efficacy testing of CKD-702.

CKD-702 Signaling Pathway Inhibition



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Caption: CKD-702 mechanism of action on c-Met and EGFR signaling pathways.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for CKD-702 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669134#ckd-712-dosage-for-in-vivo-studies>]

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